

# 3-Cyanobenzenesulfonyl chloride molecular weight and formula

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## Compound of Interest

Compound Name: 3-Cyanobenzenesulfonyl chloride

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## An In-depth Technical Guide to 3-Cyanobenzenesulfonyl Chloride

For researchers, scientists, and professionals in drug development, **3-cyanobenzenesulfonyl chloride** is a key reagent and building block. This guide provides comprehensive technical information, including its chemical properties, synthesis protocols, and potential applications, with a focus on data clarity and experimental reproducibility.

## Core Molecular Data

**3-Cyanobenzenesulfonyl chloride**, also known as 3-(chlorosulfonyl)benzonitrile, is an organic compound notable for its bifunctional nature, incorporating both a reactive sulfonyl chloride group and a cyano group.<sup>[1][2]</sup> This structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules.

Molecular Formula: C<sub>7</sub>H<sub>4</sub>ClNO<sub>2</sub>S<sup>[1][3][4]</sup>

Molecular Weight: 201.63 g/mol <sup>[1][2][4]</sup>

## Physicochemical and Identification Properties

The following table summarizes the key identifiers and physical properties of **3-cyanobenzenesulfonyl chloride**, facilitating its proper handling, storage, and use in experimental settings.

Property	Value	Citations
CAS Number	56542-67-7	[1][2][4]
Synonyms	3-(Chlorosulfonyl)benzonitrile, 3-cyanobenzene-1-sulfonyl chloride	[1][2][5]
Appearance	White to light yellow to dark green powder or crystal	[3][4]
Melting Point	48.0 to 53.0 °C	[4]
Purity (GC)	>98.0%	
Storage Conditions	Room temperature, under inert gas, moisture sensitive	[4]
InChI Key	BHNRGBRMCNHNQD- UHFFFAOYSA-N	[2][3]
SMILES	CIS(=O) (=O)C1=CC=CC(=C1)C#N	[3]

## Experimental Protocols

### Synthesis of 3-Cyanobenzenesulfonyl Chloride from 3-Aminobenzonitrile

A common and effective method for the laboratory-scale synthesis of **3-cyanobenzenesulfonyl chloride** involves the diazotization of 3-aminobenzonitrile followed by a Sandmeyer-type reaction.[4]

Materials:

- 3-Aminobenzonitrile
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO<sub>2</sub>)

- Copper(I) Chloride (CuCl)
- Acetic Acid
- Sulfur Dioxide (SO<sub>2</sub>)
- Tert-butyl methyl ether
- Water
- Brine
- Silica Gel (60-120 mesh)
- Ethyl acetate
- Petroleum ether

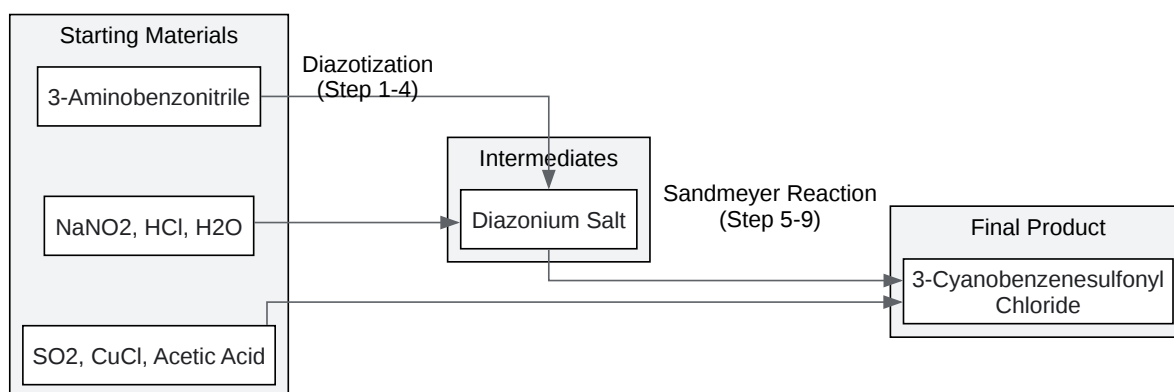
Procedure:

- Dissolve 3-aminobenzonitrile (2.5 g, 21 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).[\[4\]](#)
- Cool the solution to 0 °C in an ice bath.[\[4\]](#)
- Slowly add a solution of sodium nitrite (1.5 g, 22 mmol) in water (5 mL) dropwise to the cooled mixture.[\[4\]](#)
- Stir the reaction mixture at 0 °C for 10 minutes to ensure the complete formation of the diazonium salt.[\[4\]](#)
- In a separate flask, add copper(I) chloride (0.2 g) to a solution of acetic acid (25 mL) that has been pre-saturated with sulfur dioxide. Stir this mixture at 0 °C for 10 minutes.[\[4\]](#)
- Slowly add the copper(I) chloride solution to the diazonium salt solution at 0 °C and continue stirring for 1 hour.[\[4\]](#)
- After the reaction is complete, pour the mixture into ice water.[\[4\]](#)

- Extract the product with tert-butyl methyl ether. Combine the organic layers and wash them sequentially with water and brine.[4]
- Purify the crude product by column chromatography using silica gel (60-120 mesh) with an eluent of 5% ethyl acetate in petroleum ether to yield pure **3-cyanobenzenesulfonyl chloride**. [4]

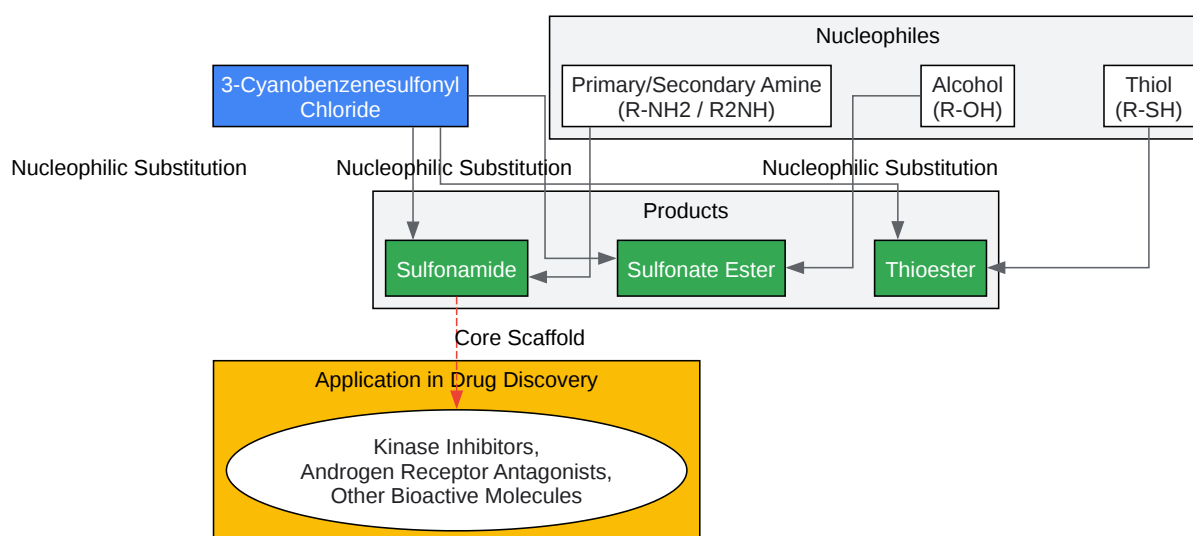
## Logical and Experimental Workflow Visualizations

The following diagrams illustrate the synthesis pathway and the general reactivity of sulfonyl chlorides, which is central to their application in drug development.



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**Caption:** Synthesis pathway of **3-Cyanobenzenesulfonyl chloride**.



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**Caption:** General reaction pathways for sulfonyl chlorides.

## Applications in Research and Drug Development

**3-Cyanobenzenesulfonyl chloride** serves as a crucial intermediate for creating benzenesulfonamide derivatives.[4] The sulfonamide functional group is a key pharmacophore found in a wide range of approved drugs and clinical candidates.[6] The nitrile group, in particular, is known for its ability to form important interactions with biological targets, such as hydrogen bonding, and can act as a bioisostere for other functional groups.[7]

The reactivity of the sulfonyl chloride group allows for straightforward nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.[8] This versatility makes it an invaluable tool for medicinal chemists in the construction of compound libraries for screening and lead optimization. For

instance, benzenesulfonamide derivatives are explored as potential kinase inhibitors, which are a significant class of anticancer agents.[4]

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